methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate
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Overview
Description
Methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a tetrahydroimidazopyridine moiety
Preparation Methods
The synthesis of methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through a cyclization reaction involving appropriate precursors. This step typically requires the use of a strong base and a suitable solvent.
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of a halogenated precursor and a nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This step typically requires the use of an alcohol (methanol) and an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction are typically alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Scientific Research Applications
Methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate has a wide range of scientific research applications:
Medicinal Chemistry: This compound has potential applications as a pharmaceutical intermediate. Its unique structure makes it a candidate for the development of new drugs targeting various diseases.
Material Science: The imidazopyridine core is known for its electronic properties, making this compound useful in the development of organic semiconductors and other advanced materials.
Biological Research: This compound can be used as a probe to study biological processes, particularly those involving imidazopyridine derivatives.
Mechanism of Action
The mechanism of action of methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate involves its interaction with specific molecular targets. The chloro-fluorophenyl group and the imidazopyridine core are key structural features that enable this compound to bind to its targets with high affinity. The exact pathways involved may vary depending on the specific application, but common targets include enzymes and receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
Methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-fluorophenyl group but has a different core structure (thiazole instead of imidazopyridine).
2-(4-Fluorophenyl)-6-methyl-3H-imidazo[4,5-b]pyridine: This compound has a similar imidazopyridine core but lacks the chloro group and the ester functionality.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A tetrahydroimidazo[4,5-c]pyridine core.
- A chloro and fluoro substituted phenyl group.
- A carboxamide functional group.
Molecular Formula
Molecular Weight
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : The tetrahydroimidazo[4,5-c]pyridine scaffold has been associated with antimicrobial properties. Studies show that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or protein function.
- Anticancer Properties : Preliminary studies suggest that the compound could induce apoptosis in cancer cells. The presence of halogen substituents may enhance its ability to interact with cellular targets involved in cancer progression.
Pharmacological Effects
The biological activity of this compound has been evaluated through various assays:
Table 1: Summary of Biological Activities
Activity Type | Assay Method | Observed Effect | Reference |
---|---|---|---|
Antimicrobial | MIC assay | Inhibition of growth | |
Cytotoxicity | MTT assay | IC50 values ranging | |
Anti-inflammatory | ELISA | Reduced cytokine levels |
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicated an IC50 value of 45 µM against HCT116 colon cancer cells, suggesting significant anticancer potential compared to standard treatments such as 5-fluorouracil (IC50 = 77 µM) .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating promising antimicrobial activity .
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Modifications to the tetrahydroimidazo[4,5-c]pyridine core have been shown to enhance potency and selectivity towards specific biological targets.
Table 2: Structure-Activity Relationship Insights
Properties
Molecular Formula |
C17H18ClFN4O3 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
methyl 3-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate |
InChI |
InChI=1S/C17H18ClFN4O3/c1-26-14(24)4-6-20-17(25)23-7-5-13-15(22-9-21-13)16(23)11-3-2-10(18)8-12(11)19/h2-3,8-9,16H,4-7H2,1H3,(H,20,25)(H,21,22) |
InChI Key |
KFBLVSQGKRXUMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Cl)F)N=CN2 |
Origin of Product |
United States |
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